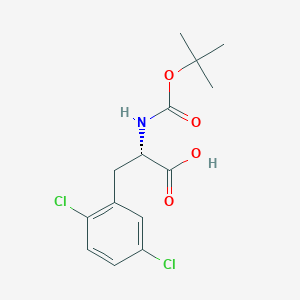
4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic organic compound with a unique structure that includes a tetrahydroisoquinoline core and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by hydroxymethylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxymethylation can be achieved using formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-formyl-1,2,3,4-tetrahydroisoquinolin-1-one or 4-carboxy-1,2,3,4-tetrahydroisoquinolin-1-one.
科学的研究の応用
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which 4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The tetrahydroisoquinoline core can interact with aromatic residues in proteins, affecting their function and activity.
類似化合物との比較
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds such as:
Hydroxymethylfurfural: Both compounds contain a hydroxymethyl group, but differ in their core structures and applications.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure but have different functional groups and reactivity.
Indole derivatives: Indoles have a different core structure but can undergo similar types of chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
1293990-82-5 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



